N,N-Dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine
Description
N,N-Dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine is a chemical compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a dimethylamino group and a methylpiperazine moiety
Properties
IUPAC Name |
N,N-dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-9-7-16(5-4-12-9)11-6-10(15(2)3)13-8-14-11/h6,8-9,12H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAIFVMUKQTYBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC(=NC=N2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine as the nucleophile.
Attachment of the Methylpiperazine Moiety: The methylpiperazine moiety can be attached through a nucleophilic substitution reaction involving a suitable leaving group on the pyrimidine ring and 3-methylpiperazine.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methylpiperazine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N,N-Dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-aminopyrimidine: Similar structure but lacks the methylpiperazine moiety.
6-(3-Methylpiperazin-1-yl)pyrimidin-4-amine: Similar structure but lacks the dimethylamino group.
N,N-Dimethyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine: Similar structure with a different substitution pattern on the piperazine ring.
Uniqueness
N,N-Dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine is unique due to the presence of both the dimethylamino group and the methylpiperazine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N,N-Dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine (CAS Number: 1707367-55-2) is a compound belonging to the aminopyrimidine class, characterized by a pyrimidine ring with a dimethylamino group and a methylpiperazine moiety. This unique structure contributes to its biological activity, particularly as an inhibitor of Protein Kinase B (PKB or Akt), which is a crucial component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway. This article explores the biological activity, mechanisms of action, and relevant research findings related to this compound.
Target Interaction
This compound acts primarily as an ATP-competitive inhibitor of PKB. By binding to the ATP site of PKB, it prevents the phosphorylation of downstream targets that are essential for cell survival and proliferation.
Biochemical Pathways
The inhibition of PKB by this compound leads to modulation in various signaling pathways:
- PI3K/AKT Pathway : This pathway is vital for regulating cell growth, proliferation, and survival. Inhibition can result in decreased cell survival and increased apoptosis in cancer cells.
- Cell Cycle Regulation : The compound's action can lead to G1/S phase arrest in cancer cells, thereby inhibiting tumor growth.
In Vitro Studies
Research has demonstrated that this compound exhibits significant anti-proliferative effects across various cancer cell lines. For instance, studies have shown that it can inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses, indicating its potential as an anticancer agent .
In Vivo Studies
In vivo experiments have confirmed that this compound effectively inhibits tumor growth while maintaining a favorable safety profile. The modulation of PKB signaling pathways has been correlated with reduced tumor size and improved survival rates in animal models .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N,N-Dimethyl-4-aminopyrimidine | Lacks methylpiperazine moiety | Moderate PKB inhibition |
| 6-(3-Methylpiperazin-1-yl)pyrimidin-4-amine | Lacks dimethylamino group | Weaker biological activity compared to target compound |
| N,N-Dimethyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine | Different substitution pattern on piperazine ring | Similar but less potent than this compound |
Case Studies and Research Findings
- Anticancer Activity : A study published in 2023 evaluated the efficacy of various aminopyrimidine derivatives, including this compound, against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, particularly in breast and prostate cancer models .
- Mechanistic Insights : Another investigation focused on the structural modifications of similar compounds and their impact on PKB inhibition. It was found that the presence of both the dimethylamino group and the methylpiperazine moiety was crucial for maintaining high potency against PKB .
- Pharmacokinetics : Research into the pharmacokinetic properties revealed that variations in the linker groups between piperazine and lipophilic substituents could enhance oral bioavailability while retaining inhibitory activity against PKB .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
